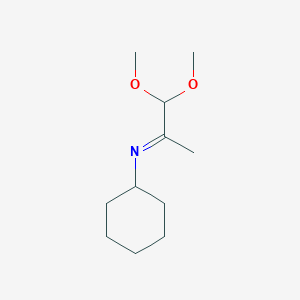
2-Chloro-4-cyano-6-methylthiopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyano-6-methylthiopyridine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyano group, and a methylthio group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-6-methylthiopyridine typically involves the reaction of 4,6-diamino-3-cyano-2-methylthiopyridine with chloroacetyl chloride or acetic acid. This reaction yields the corresponding 6-acetamide derivatives . The reaction conditions often include the use of solvents like dioxane and the addition of reagents dropwise with stirring on an ice bath to control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-cyano-6-methylthiopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, secondary amines, and potassium thiocyanate . Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired product formation .
Major Products Formed
Major products formed from reactions involving this compound include S-alkyl, N-alkyl, thiazole, pyrrole, thiophene, and thienopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-cyano-6-methylthiopyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-cyano-6-methylthiopyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the specific mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-4-cyano-6-methylthiopyridine include other chloropyridine derivatives such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine . These compounds share structural similarities but differ in the position of the chlorine atom and other substituents.
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .
Eigenschaften
Molekularformel |
C7H5ClN2S |
|---|---|
Molekulargewicht |
184.65 g/mol |
IUPAC-Name |
2-chloro-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
InChI-Schlüssel |
YRJYOSNNBUYOLR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CC(=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)



![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)




